molecular formula C12H13FO B14894993 1-(4-Fluorophenyl)-4-methyl-1-pentyn-3-ol

1-(4-Fluorophenyl)-4-methyl-1-pentyn-3-ol

Cat. No.: B14894993
M. Wt: 192.23 g/mol
InChI Key: GKCQBNOFJRFDBT-UHFFFAOYSA-N
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Description

1-(4-Fluoro-phenyl)-4-methyl-pent-1-yn-3-ol is an organic compound with a unique structure that includes a fluoro-substituted phenyl ring, a methyl group, and a pentynol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-phenyl)-4-methyl-pent-1-yn-3-ol typically involves the use of organometallic reagents and coupling reactions. One common method is the Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-phenyl)-4-methyl-pent-1-yn-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The alkyne group can be reduced to an alkene or an alkane.

    Substitution: The fluoro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be used for reduction reactions.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 1-(4-Fluoro-phenyl)-4-methyl-pent-1-yn-3-one, while reduction of the alkyne group can produce 1-(4-Fluoro-phenyl)-4-methyl-pent-1-ene.

Scientific Research Applications

1-(4-Fluoro-phenyl)-4-methyl-pent-1-yn-3-ol has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-phenyl)-4-methyl-pent-1-yn-3-ol involves its interaction with molecular targets such as enzymes or receptors. The fluoro group on the phenyl ring can enhance the compound’s binding affinity to its target, while the alkyne and hydroxyl groups can participate in specific interactions, such as hydrogen bonding or π-π stacking. These interactions can modulate the activity of the target protein, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluoro-phenyl)-3-phenyl-propenone: This compound has a similar fluoro-substituted phenyl ring but differs in the presence of a propenone group instead of a pentynol chain.

    4-Fluorophenylacetylene: This compound shares the fluoro-substituted phenyl ring but has an ethynyl group instead of a pentynol chain.

Uniqueness

1-(4-Fluoro-phenyl)-4-methyl-pent-1-yn-3-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the alkyne and hydroxyl groups allows for versatile reactivity, while the fluoro-substituted phenyl ring enhances its binding affinity and specificity in biological systems.

Properties

Molecular Formula

C12H13FO

Molecular Weight

192.23 g/mol

IUPAC Name

1-(4-fluorophenyl)-4-methylpent-1-yn-3-ol

InChI

InChI=1S/C12H13FO/c1-9(2)12(14)8-5-10-3-6-11(13)7-4-10/h3-4,6-7,9,12,14H,1-2H3

InChI Key

GKCQBNOFJRFDBT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C#CC1=CC=C(C=C1)F)O

Origin of Product

United States

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